molecular formula C10H13ClN2O2 B220981 4-Chlorophenoxyisobutyric acid hydrazide CAS No. 118573-64-1

4-Chlorophenoxyisobutyric acid hydrazide

Cat. No.: B220981
CAS No.: 118573-64-1
M. Wt: 228.67 g/mol
InChI Key: OCGYZPQDSFYSST-UHFFFAOYSA-N
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Description

4-Chlorophenoxyisobutyric acid hydrazide is a chemical derivative of p-chlorophenoxyisobutyric acid (PCIB), a compound established in scientific literature as a potent auxin response inhibitor in plant physiology research . Auxins, such as indole-3-acetic acid (IAA), are crucial plant hormones regulating growth and developmental processes. This hydrazide derivative serves as a valuable tool for researchers to impair auxin action, thereby facilitating the study of auxin-signaling pathways . Its proposed mechanism, based on studies of PCIB, involves interfering with the auxin-signaling cascade, potentially by regulating the stability of Aux/IAA proteins, which are key short-lived repressors of auxin-responsive gene expression . The application of this compound in Arabidopsis models has been shown to inhibit fundamental auxin-mediated processes, including gravitropic response of roots, elongation of primary roots, and the formation of lateral roots . Beyond its applications in plant biology, the parent compound PCIB is also recognized in pharmacological research for its historical investigation as an agent affecting cholesterol metabolism in man, providing a potential cross-disciplinary research interest . The hydrazide functional group is a common moiety in medicinal chemistry, often incorporated to develop bioactive molecules with applications as enzyme inhibitors and antimicrobial agents, highlighting the potential of this compound as a versatile chemical scaffold . As a specialty biochemical, this compound should be handled by qualified researchers in accordance with safe laboratory practices. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

118573-64-1

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methylpropanehydrazide

InChI

InChI=1S/C10H13ClN2O2/c1-7(10(14)13-12)6-15-9-4-2-8(11)3-5-9/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

OCGYZPQDSFYSST-UHFFFAOYSA-N

SMILES

CC(COC1=CC=C(C=C1)Cl)C(=O)NN

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)C(=O)NN

Synonyms

4-chlorophenoxyisobutyric acid hydrazide
4-CPIBAH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Compounds

Key Observations :

  • This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Steric Hindrance : Bulky substituents (e.g., thiadiazole in ) may reduce reaction rates in cyclization reactions but improve thermal stability in polymer matrices .
  • Synthetic Yields : Cyclization reactions (e.g., oxadiazole formation from hydrazides using POCl₃ or CS₂) typically achieve moderate yields (62–83%), while condensation with aldehydes yields higher efficiency (61–81%) .

Reactivity and Functionalization

Hydrazides undergo diverse reactions, including:

  • Cyclization : Formation of 1,3,4-oxadiazoles or thiadiazoles via POCl₃ or CS₂, critical for pharmaceutical applications (e.g., antimicrobial agents) .
  • Hydrazone Formation : Condensation with aldehydes/ketones to create hydrazones, useful in metal coordination chemistry and drug design .
  • Bioconjugation : Hydrazide groups form stable hydrazone bonds with aldehydes, enabling applications in biomolecule labeling and hydrogel crosslinking .

Comparative Reactivity :

  • Chlorophenyl-substituted hydrazides (e.g., ) may exhibit slower cyclization due to steric hindrance but greater stability in oxidative environments.
  • Thiadiazole-containing derivatives () show enhanced electrophilicity, facilitating nucleophilic aromatic substitutions.

Performance in Polymer Science

Table 2: Polymer-Enhancing Properties of Selected Hydrazides
Compound Polymer System Effect on Crystallization/Mechanical Properties Mechanism
4-Chlorophenoxyisobutyric acid hydrazide (inferred) Polyesters (e.g., PLLA) Likely nucleation promotion due to aromatic Cl π-π stacking with polymer chains
N-(Benzoyl) stearic acid hydrazide PLLA ↑ Tensile strength (20–30%) Hydrogen bonding with ester groups
Benzoylhydrazide derivatives PLLA Crystallization rate ↑ vs. talc Nucleating agent via surface epitaxy

Insights :

  • Chlorophenyl groups may enhance polymer compatibility in hydrophobic matrices compared to benzoyl derivatives .
  • Long alkyl chains (e.g., stearic acid hydrazides) improve ductility, while rigid aromatic systems enhance tensile modulus .
Table 3: Bioactivity of Hydrazide Derivatives
Compound Biological Activity Potency (Where Specified) Target Pathway
Benzoic acid s-oxo-N-dithiolan hydrazide Metabolite with potential toxicity Not quantified Hepatic detoxification
8-Benzylaminotheophyllinyl-7-acetic acid hydrazide Antioxidant, NO scavenger Confirmed in vitro and in vivo Oxidative stress mitigation
Thiadiazole-carboxylic acid hydrazide Antibacterial Moderate activity vs. S. aureus Cell wall synthesis inhibition

Comparative Analysis :

  • Chlorophenyl groups (as in ) may enhance antimicrobial activity via membrane disruption but could increase cytotoxicity compared to non-halogenated analogs.

Preparation Methods

Reaction Mechanism and Procedure

This method involves two steps:

  • Synthesis of 4-Chlorophenoxyisobutyric acid chloride :

    • The carboxylic acid reacts with oxalyl chloride or thionyl chloride in methylene chloride under reflux.

    • Example:

      4-Chlorophenoxyisobutyric acid+Oxalyl chloride4-Chlorophenoxyisobutyryl chloride+CO2+HCl\text{4-Chlorophenoxyisobutyric acid} + \text{Oxalyl chloride} \rightarrow \text{4-Chlorophenoxyisobutyryl chloride} + \text{CO}_2 + \text{HCl}
  • Hydrazinolysis :

    • The acid chloride reacts with hydrazine hydrate in a chilled inert solvent (e.g., methylene chloride) at −70°C to prevent bis-hydrazide byproducts.

Optimization Parameters

  • Solvent : Methylene chloride doubles as a reaction medium and heat dissipator.

  • Hydrazine ratio : 1.2–1.5 equivalents minimize byproducts.

  • Temperature : Maintaining −70°C during hydrazine addition ensures product purity.

Table 1: Performance of Acid Chloride Method

ParameterValueSource
Yield70–85%
Reaction Time4–6 hours
Key ByproductBis-hydrazide (<5%)

Ester Hydrazinolysis with Reactive Fractionation

Single-Step Synthesis

Direct reaction of 4-chlorophenoxyisobutyric acid esters (e.g., methyl ester) with hydrazine hydrate eliminates the need for acid chloride intermediates.

Procedure

  • Reagents : Ester (1 eq), hydrazine hydrate (1.2 eq).

  • Conditions : Reflux at 80°C for 0.5–2 hours, followed by reactive fractionation to remove alcohol/water byproducts.

Advantages

  • No solvent : Reduces waste and purification steps.

  • Scalability : Achieves 90% yield in ton-scale production.

Table 2: Ester Hydrazinolysis Outcomes

ParameterValueSource
Yield85–90%
Reaction Time1–2 hours
Purity>95%

Continuous Flow Synthesis

Telescoped Process

This method combines esterification and hydrazinolysis in a continuous flow system:

  • Esterification Module :

    • Carboxylic acid reacts with methanol and sulfuric acid at 135°C.

  • Hydrazinolysis Module :

    • Ester intermediate reacts with hydrazine hydrate at 125°C under pressure.

Performance Metrics

  • Throughput : 22 g/hour for azelaic dihydrazide.

  • Residence Time : 13–25 minutes.

Table 3: Continuous Flow Efficiency

ParameterValueSource
Yield65–91%
ScalabilityIndustrial feasible

Microwave-Assisted Synthesis

Single-Step Protocol

Microwave irradiation accelerates the reaction between 4-chlorophenoxyisobutyric acid and hydrazine hydrate:

  • Conditions : 140 W, 3–10 minutes.

  • Solvent : Ethanol or methanol.

Benefits

  • Speed : 3-minute reaction time vs. 12 hours conventionally.

  • Yield : 65–87% without intermediate isolation.

Table 4: Microwave Method Results

ParameterValueSource
Yield65–87%
Energy Efficiency40% improvement

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYieldTimeScalabilityCost
Acid Chloride70–85%4–6 hoursModerateHigh
Ester Hydrazinolysis85–90%1–2 hoursHighLow
Continuous Flow65–91%13–25 minIndustrialMedium
Microwave65–87%3–10 minLab-scaleLow

Challenges and Innovations

Byproduct Control

  • Bis-hydrazide formation : Mitigated by low-temperature hydrazine addition.

  • Tetrazine byproducts : Avoided via reactive fractionation in ester methods.

Green Chemistry Advances

  • Solvent-free ester hydrazinolysis : Reduces environmental impact.

  • Microwave efficiency : Lowers energy consumption by 50% .

Q & A

What are the standard synthetic routes for preparing 4-chlorophenoxyisobutyric acid hydrazide and its derivatives?

Answer:
The synthesis typically involves reacting a chlorophenoxyisobutyric acid ester with hydrazine hydrate under reflux in an ethanolic medium. For example:

Esterification : Start with 4-chlorophenoxyisobutyric acid and ethanol in the presence of concentrated sulfuric acid to form the ethyl ester.

Hydrazide Formation : Reflux the ester with hydrazine hydrate (80%) in ethanol to yield the hydrazide derivative.

Purification : Use recrystallization from ethanol or other polar solvents.

Characterization : Confirm purity via TLC and melting point analysis, followed by structural validation using 1^1H NMR, 13^{13}C NMR, and FT-IR spectroscopy .

Which spectroscopic techniques are most effective for characterizing hydrazide compounds?

Answer:

  • 1^1H and 13^{13}C NMR : Identify proton environments (e.g., NH2_2 signals at δ 4.2–4.5 ppm) and carbon frameworks.
  • FT-IR : Detect characteristic bands (e.g., C=O stretch at 1650–1700 cm1^{-1}, N-H bend at 1550–1600 cm1^{-1}).
  • LC-MS : Confirm molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction : Resolve 3D structures for unambiguous confirmation (e.g., aroylhydrazones in ) .

How can reaction conditions be optimized for the synthesis of hydrazide derivatives to improve yield and purity?

Answer:

  • Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates.
  • Catalyst Screening : Test acid catalysts (e.g., HCl, acetic acid) for cyclization steps (see for failed catalyst-free attempts ).
  • Design of Experiments (DoE) : Use response surface methodology (RSM) or central composite design to optimize variables like temperature, molar ratios, and reaction time .

What computational methods are employed to predict the electronic and structural properties of hydrazide-based compounds?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
  • Molecular Docking : Simulate interactions with biological targets (e.g., MAO-B inhibition in ).
  • Conformational Analysis : Use software like Gaussian or ORCA to model stable conformers .

How can researchers resolve contradictions in catalytic requirements for cyclization reactions involving hydrazide intermediates?

Answer:

  • Systematic Variation : Test reaction conditions with/without catalysts (e.g., HCl in ) and varying solvents.
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ FT-IR to identify rate-limiting steps.
  • Mechanistic Probes : Use isotopic labeling or computational modeling to elucidate pathways .

What are the common challenges in purifying hydrazide compounds, and how can they be addressed?

Answer:

  • Low Solubility : Use mixed solvents (e.g., DMSO:ethanol) or heating to aid recrystallization.
  • By-Product Formation : Optimize stoichiometry and employ column chromatography for separation.
  • Hygroscopicity : Store compounds under inert atmosphere or vacuum .

What strategies are used to design hydrazide derivatives with enhanced bioactivity, such as enzyme inhibition?

Answer:

  • Scaffold Hybridization : Combine hydrazide moieties with bioactive fragments (e.g., ferulic acid derivatives in ).
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to modulate electronic effects.
  • Structure-Activity Relationships (SAR) : Correlate substituent position/type with IC50_{50} values .

How is the purity of hydrazide derivatives assessed in academic research?

Answer:

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 columns, acetonitrile/water mobile phase).
  • Melting Point Analysis : Compare observed values with literature data.
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

How do structural modifications in the hydrazide moiety influence the biological activity of the resulting compounds?

Answer:

  • Electron-Donating Groups : Enhance hydrogen bonding with enzyme active sites (e.g., anticonvulsant activity in ).
  • Aromatic Substituents : Improve lipophilicity for membrane penetration (e.g., 4-chlorophenyl in ).
  • Steric Effects : Bulky groups may reduce binding affinity but increase selectivity .

What are the best practices for experimental phasing in crystallography of hydrazide-containing complexes?

Answer:

  • Data Collection : Use high-resolution synchrotron sources for small-molecule crystals.
  • Software Tools : Employ SHELXT for structure solution and SHELXL for refinement ( ).
  • Validation : Check R-factors and residual electron density maps to ensure accuracy .

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